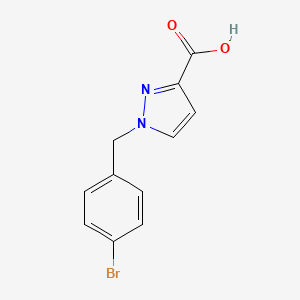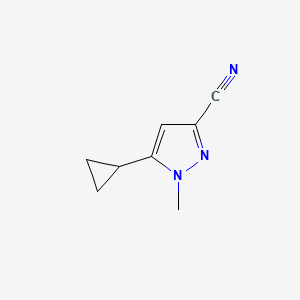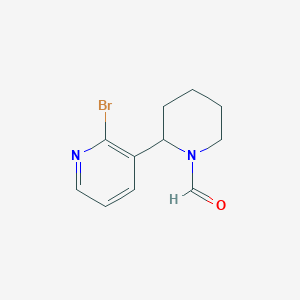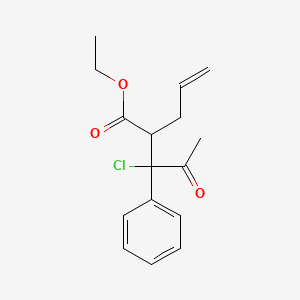
2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and an acetaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of benzylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale.
化学反应分析
Types of Reactions
2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(2-Phenyl-1H-imidazol-1-yl)acetic acid.
Reduction: 2-(2-Phenyl-1H-imidazol-1-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学研究应用
2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed bioactivity .
相似化合物的比较
Similar Compounds
2-(1H-Imidazol-1-yl)acetaldehyde: Lacks the phenyl group, resulting in different chemical and biological properties.
2-(2-Phenyl-1H-imidazol-1-yl)acetic acid:
1H-Imidazol-1-ylacetic acid: Another related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions.
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
2-(2-phenylimidazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-9-8-13-7-6-12-11(13)10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI 键 |
JSJMIXZCVOCLDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC=CN2CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


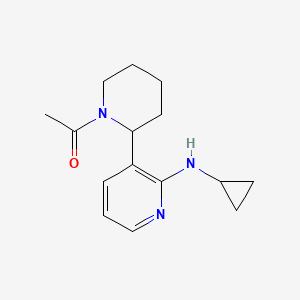
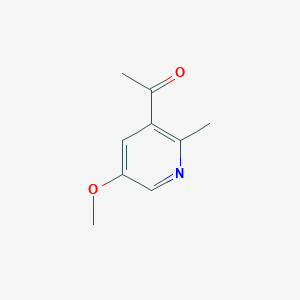
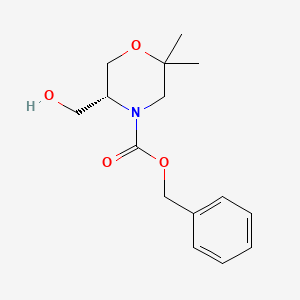
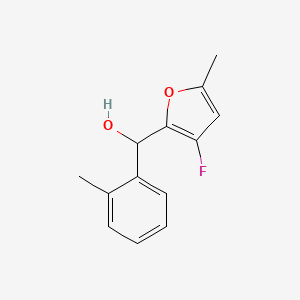
![3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15059974.png)
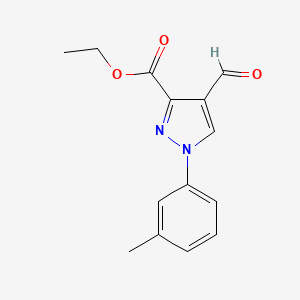
![tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15059986.png)

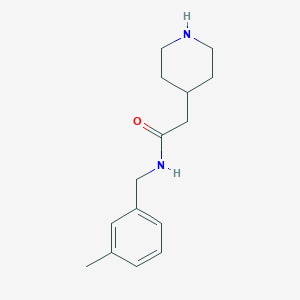
![2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
